Alpha-Cypermethrin

Catalog No.
S518102
CAS No.
67375-30-8
M.F
C22H19Cl2NO3
M. Wt
416.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpha-Cypermethrin

CAS Number

67375-30-8

Product Name

Alpha-Cypermethrin

IUPAC Name

trans-[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1

InChI Key

KAATUXNTWXVJKI-NSHGMRRFSA-N

SMILES

Array

solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C).
Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.
In water, 0.01 mg/l @ 25 °C.

Synonyms

alpha-cypermethrin, alphacypermethrin, alphamethrin, beta-cipermetrina, Cymbush, cypermethrin, cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer, cypermethrin, (1R-(1alpha(R*),3beta))-isomer, cypermethrin, (1R-(1alpha(S*),3beta))-isomer, Fastac 50EC, Fendona, NRDC 149, supercypermethrin, supermethrin, WL 85871, WL-85871

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

The exact mass of the compound Cypermethrin is 415.0742 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °c). in maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °c).soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.in water, 0.01 mg/l @ 25 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of cyclopropanecarboxylate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Alpha-cypermethrin (CAS 67375-30-8) is a highly active Type II synthetic pyrethroid consisting exclusively of two cis-isomers—(1R)-cis-αS and (1S)-cis-αR—isolated from the eight-isomer mixture of standard cypermethrin [1]. By eliminating the less active trans-isomers and inactive cis-isomers, this refined racemate delivers exceptional intrinsic potency, low aqueous solubility, and high stability in solid-state and acidic environments . In industrial procurement, it is prioritized for high-efficiency agricultural formulations and WHO-compliant public health applications, where maximizing biological activity per gram of active ingredient is critical for reducing application rates, optimizing formulation stability, and minimizing environmental chemical loads .

Substituting alpha-cypermethrin with generic cypermethrin or beta-cypermethrin compromises dose efficiency and environmental compliance. Standard cypermethrin contains eight isomers, meaning roughly 89% of its mass consists of less active or inactive stereoisomers, requiring buyers to procure and apply at least twice the volume of chemical to achieve equivalent field efficacy . Beta-cypermethrin, while an improvement over the generic mixture, still retains trans-isomers that dilute the concentration of the highly potent cis-II enantiomeric pair [1]. For formulators of precision vector control products, such as long-lasting insecticidal nets (LLINs) and indoor residual sprays (IRS), using unrefined mixtures increases the bulk chemical burden, alters release kinetics, and often fails to meet stringent WHO specifications for low-dose, high-residual performance .

Active Isomer Enrichment and Toxicological Potency

Alpha-cypermethrin is engineered to isolate the most biologically active components of the cypermethrin molecule. Analytical profiling shows that the highly potent (1R)-cis-αS isomer constitutes 50% of alpha-cypermethrin's mass, compared to approximately 11% in standard cypermethrin mixtures [1]. This structural refinement directly translates to a significantly concentrated biological activity, reflected in its lower Acceptable Daily Intake (ADI) threshold (0.00125 mg/kg bw/day vs 0.005 mg/kg bw/day for generic cypermethrin) [1].

Evidence DimensionConcentration of the highly potent (1R)-cis-αS isomer
Target Compound DataAlpha-cypermethrin (~50% concentration)
Comparator Or BaselineStandard Cypermethrin (~11% concentration)
Quantified Difference~4.5x higher concentration of the primary active isomer
ConditionsChromatographic enantioselective analysis (LC-MS/MS / chiral GC)

Buyers can achieve target biological efficacy using significantly less active ingredient, optimizing formulation costs and reducing inactive chemical waste.

Field Application Rate and Dose Efficiency

Because alpha-cypermethrin eliminates the six less active isomers found in generic cypermethrin, it delivers superior intrinsic potency per unit of active ingredient . Field efficacy data demonstrates that alpha-cypermethrin achieves equivalent or superior pest knockdown at application rates of 10 to 30 g a.i./ha, whereas standard cypermethrin requires approximately double the dose to match this performance . This dose efficiency minimizes the required spray volume and logistical footprint for large-scale agricultural operations .

Evidence DimensionRequired field application rate for equivalent efficacy
Target Compound DataAlpha-cypermethrin (10–30 g a.i./ha)
Comparator Or BaselineStandard Cypermethrin (Requires ~2x the application rate)
Quantified Difference50% reduction in required active ingredient per hectare
ConditionsFoliar agricultural application against chewing and sucking pests

Halving the required dose directly reduces procurement volumes, transport costs, and environmental residue limits for agricultural buyers.

Residual Efficacy in Vector Control Formulations

Alpha-cypermethrin is specifically optimized for public health formulations, such as Water-Dispersible Granules (WG) and Wettable Powders (WP) used in Indoor Residual Spraying (IRS). In WHOPES-supervised trials, alpha-cypermethrin formulations applied at extremely low surface doses of 20 to 30 mg a.i./m² maintained >60% to 100% mosquito mortality for up to 4 to 7 months on challenging surfaces like mud and cement[1]. Unrefined pyrethroid baselines typically require significantly higher surface loading to achieve comparable longevity.

Evidence DimensionSurface dose required for long-term residual vector mortality
Target Compound DataAlpha-cypermethrin WG/WP (20–30 mg a.i./m²)
Comparator Or BaselineGeneric pyrethroid mixtures (Require higher loading for equivalent duration)
Quantified DifferenceSustained multi-month efficacy at an ultra-low surface dose
ConditionsWHOPES supervised Phase II IRS trials on mud and cement surfaces

Procurement for global health initiatives mandates strict adherence to WHO specifications, making this compound the standard for low-dose, high-longevity vector control.

WHO-Compliant Vector Control Formulations (LLINs and IRS)

Alpha-cypermethrin is the preferred active ingredient for manufacturing Long-Lasting Insecticidal Nets (LLINs) and Indoor Residual Sprays (IRS). Its high intrinsic potency allows formulators to meet strict WHO specifications at low target doses (e.g., 5.8 g/kg in netting or 20-30 mg/m² for IRS), ensuring high wash resistance and multi-month residual efficacy without excessive chemical loading .

Low-Residue Agricultural Pest Management

In large-scale crop protection, alpha-cypermethrin is utilized to control Lepidoptera and Coleoptera at highly efficient application rates (10–30 g a.i./ha). This scenario is ideal for buyers needing to manage strict Maximum Residue Limits (MRLs) and reduce the environmental footprint of their pesticide programs, as it avoids the application of the inactive isomers present in standard cypermethrin.

Advanced Solid-State Formulation Development (WG and SC)

Due to its high stability in the solid state and low aqueous solubility, alpha-cypermethrin is highly suitable for advanced formulation technologies such as Water-Dispersible Granules (WG) and Suspension Concentrates (SC). These formulations offer improved handler safety and controlled release profiles compared to traditional emulsifiable concentrates, leveraging the compound's specific physicochemical properties [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]

Color/Form

Viscous yellowish brown semisolid mass.
Colorless crystals

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

415.0741989 Da

Monoisotopic Mass

415.0741989 Da

Boiling Point

200 °C @ 0.07 mm Hg

Heavy Atom Count

28

Vapor Density

1.25

Density

1.28 g/ml @ 20 °C

LogP

6.6 (LogP)
log Kow= 6.94

Odor

Odorless

Decomposition

When heated to decomp it emits toxic fumes of /cyanide, nitrogen oxides, chloride/.
220 °C

Appearance

Solid powder

Melting Point

78-81 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2TF5M1O25X
99W8X078CA

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Pyrethrins with piperonyl butoxide are used for topical treatment of pediculosis(lice infestations). Combinations of pyrethrins with piperonyl butoxide are not effective for treatment of scabies (mite infestations). Although there are no well-controlled comparative studies, many clinicians consider 1% lindane to be pediculicide of choice. However, some clinicians recommend use of pyrethrins with piperonyl butoxide, esp in infants, young children, & pregnant or lactating women ... . If used correctly, 1-3 treatments ... are usually 100% effective ... Oil based (eg, petroleum distillate) combinations ... produce the quickest results. ... For treatment of pediculosis, enough gel, shampoo, or solution ... should be applied to cover affected hairy & adjacent areas ... After 10 min, hair is ... washed thoroughly ... treatment should be repeated after 7-10 days to kill any newly hatched lice. /Pyrethrins/

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/
The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/
For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.

Vapor Pressure

0.00000017 [mmHg]
1.73X10-5 mm Hg @ 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

67375-30-8
65731-84-2
72204-44-5

Absorption Distribution and Excretion

1. Dose excretion studies with cypermethrin (as a 1:1 cis/trans mixture) and alphacypermethrin (one of the two disasteroisomer pairs which constitute cis-cypermethrin) were out with, in each case, two volunteers per dose level. The studies included (a) single oral alphacypermethrin doses of 0.25 mg, 0.50 mg and 0.75 mg followed by repeated alphacypermethrin doses at the same levels, daily for five days, (b) repeated oral cypermethrin doses of 0.25 mg, 0.75 mg and 1.5 mg daily for five days, and (c) a single dermal application of 25 mg cypermethrin to the forearm. Urine was monitored for the free and conjugated 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid before and after dosing. 2. Metabolism and rate of excretion of a single oral dose of alphacypermethrin was similar to that of cis cypermethrin, on average, 43% of the dose was excreted as the cyclopropanecarboxylic acid in the first 24 hr urine. There was no increase in urinary metabolite excretion when alphacypermethrin was administered as a repeated oral dose. Subjects excreted, on average, 49% of the dose as the cyclopropanecarboxylic acid in the subsequent 24 hr periods after dosing. 3. There was no increase in the urinary cyclopropanecarboxylic acid excretion when cypermethrin was administered as a repeated oral dose. Subjects excreted, on average, 72% of the trans isomer dose and 45% of the cis isomer dose respectively in the subsequent 24 hr periods after dosing. 4. Approximately 0.1% of the applied dermal dose of 25 mg cypermethrin was excreted within 72 hr as the urinary cyclopropanecarboxylic acid. No conclusions can be drawn from such urinary excretion data as to the concentration of cypermethrin and its metabolites in the skin or other organs, or the possibility of other routes of metabolism or excretion.
/PYRETHROIDS/ READILY PENETRATE INSECT CUTICLE AS SHOWN BY TOPICAL LD50 TO PERIPLANETA (COCKROACH) ... /PYRETHROIDS/
WHEN RADIOACTIVE PYRETHROID IS ADMIN ORALLY TO MAMMALS, IT IS ABSORBED FROM INTESTINAL TRACT OF THE ANIMALS & DISTRIBUTED IN EVERY TISSUE EXAMINED. EXCRETION OF RADIOACTIVITY IN RATS ADMIN TRANS-ISOMER: DOSAGE: 500 MG/KG; INTERVAL 20 DAYS; URINE 36%; FECES 64%; TOTAL 100%. /PYRETHROIDS/
Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/
Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/

Metabolism Metabolites

The metabolic pathways for the breakdown of the pyrethroids vary little between mammalian species but vary somewhat with structure. ... Essentially, pyrethrum and allethrin are broken down mainly by oxidation of the isobutenyl side chain of the acid moiety and of the unsaturated side chain of the alcohol moiety with ester hydrolysis playing and important part, whereas for the other pyrethroids ester hydrolysis predominates. /Pyrethrum and pyrethroids/
The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid & alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the iv route, moderate by slower oral absorption, & often unmeasureably low by dermal absorption. /Pyrethroids/
FASTEST BREAKDOWN IS SEEN WITH PRIMARY ALCOHOL ESTERS OF TRANS-SUBSTITUTED ACIDS SINCE THEY UNDERGO RAPID HYDROLYTIC & OXIDATIVE ATTACK. FOR ALL SECONDARY ALCOHOL ESTERS & FOR PRIMARY ALCOHOL CIS-SUBSTITUTED CYCLOPROPANECARBOXYLATES, OXIDATIVE ATTACK IS PREDOMINANT. /PYRETHROIDS/
Pyrethrins are reportedly inactivated in the GI tract following ingestion. In animals, pyrethrins are rapidly metabolized to water soluble, inactive compounds. /Pyrethrins/
Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Synthetic pyrethroids/

Associated Chemicals

3-Phenoxy benzoic acid; 3739-38-6

Wikipedia

Cypermethrin
Doxapram

Biological Half Life

5.01 Days

Use Classification

Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes

Methods of Manufacturing

Produced from 3-phenoxybenzaldehyde cyanohydrin + (1RS)-cis-3-(2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylic acid by esterification.

General Manufacturing Information

Non-phytotoxic when used as directed.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/
Not currently registered /in the USA/.

Analytic Laboratory Methods

Analysis of residues: by gas liquid chromatography with electron capture detector.
AOAC Method 982.02. Pyrethrins in pesticide formulations are analyzed using gas chromatography quipped with FID. Average recovery is 98% with a precision of 0.0044 -0.011. /Pyrethrins/
... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/
Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/
Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Clinical Laboratory Methods

... Body fluids and tissues determined by capillary gas chromatography with electron capture detector.

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metab in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

Stability Shelf Life

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Last modified: 08-15-2023

A microchip device based liquid-liquid-solid microextraction for the determination of permethrin and cypermethrin in water samples

Samira Dowlatshah, María Ramos-Payán, Mohammad Saraji
PMID: 34517599   DOI: 10.1016/j.talanta.2021.122731

Abstract

In this work, for the first time, a microchip device integrating liquid-liquid-solid phase microextraction is presented. As a novel approach to microchip systems, liquid-liquid-solid microextraction was performed in a sandwiched microchip device. The microchip device consisted of three poly(methyl methacrylate) layers along with a double "Y"-shaped microchannel. As the stationary phase, polyacrylonitrile-C18 was synthesized and immobilized in the upper channel, while the beneath channel was used as a reservoir for the stagnant volume ratio of sample-to-extraction solvent phase. In this way, analytes were extracted from an aqueous sample through an organic phase into the stationary phase. The analytes were finally desorbed with a minimum amount of acetonitrile as the desorption solvent. Permethrin and cypermethrin were selected as the model analytes for extraction and subsequent analysis by gas chromatography-flame ionization detection. Under optimum conditions (extraction solvent; n-hexane, sample -to-extraction solvent volume ratio; 2:1, extraction time; 20 min, desorption solvent; acetonitrile, desorption volume; 200 μL, and desorption time; 15 min) detection limits were 3.5 and 6.0 ng mL
for permethrin and cypermethrin, respectively. Relative standard deviations for intra- and inter-day reproducibility were below 8.3%. Device-to-device precision was in the range of 8.1-9.6%. The proposed microchip device was successfully applied to determine permethrin and cypermethrin in water samples with recoveries in the range of 73-96%.


Mitochondrial dysfunction and oxidative stress in liver of male albino rats after exposing to sub-chronic intoxication of chlorpyrifos, cypermethrin, and imidacloprid

Mostafa A I Taha, Mohamed E I Badawy, Reda K Abdel-Razik, Hassan M Younis, Mahmoud M Abo-El-Saad
PMID: 34446205   DOI: 10.1016/j.pestbp.2021.104938

Abstract

The adverse effects of chlorpyrifos, cypermethrin, and imidacloprid on mitochondrial dysfunction and oxidative stress biomarkers were studied in rat liver. The liver deficiency was also confirmed by histological analysis and gel electrophoresis. Each insecticide was administered orally with five doses per week for 28 days to male albino rats at 1/50 of the LD
per insecticide. The results demonstrated that the mitochondrial dysfunction was confirmed by a significant decrease in NADH dehydrogenase and ATPase activities. Oxidative stress biomarkers include malondialdehyde (MDA), and protein carbonyl content (PCC) were significantly increased. However, superoxide dismutase (SOD) and glutathione S-transferase (GST) as antioxidant enzymes were significantly decreased in the mitochondria of the rat liver. HPLC analysis showed a significant increase of the 8-hydroxy-2'-deoxyguanosine (8-OH-2DG) as a biomarker of the DNA damage in rat liver. In addition, the residue levels of 0.96 and 0.29 μg/mL serum were found for cypermethrin and imidacloprid, respectively. However, chlorpyrifos not detected using the HPLC analysis. Blue native polyacrylamide gel electrophoresis (BN-PAGE) analysis showed a change in the pattern and sequence of complexions of the electron transport chain in liver mitochondria with treatment by such insecticides. The hepatic histological examination also showed symptoms of abnormalities after exposure to these insecticides.


Proanthocyanidins regulate the Nrf2/ARE signaling pathway and protect neurons from cypermethrin-induced oxidative stress and apoptosis

Lihua Zhou, Jianrong Chang, Wenhong Zhao, Yangli Gao
PMID: 34301360   DOI: 10.1016/j.pestbp.2021.104898

Abstract

Cypermethrin, a type II pyrethroid pesticide, is one of the most widely used pesticides in agricultural and in household settings. The toxic effects of cypermethrin are a matter of concern, as humans are almost inevitably exposed to it in daily life. It is an urgent problem to seek natural substances from plants that can eliminate or relieve the effects of pesticide residues on human health. Proanthocyanidins are the most potent antioxidants and free radical scavengers in natural plants, and are widely available in fruits, vegetables, and seeds. We found that proanthocyanidins (1, 2.5, and 5 μg/mL) can decrease ROS generation, relieve mitochondrial membrane potential loss, repair nuclear morphology, reduce cell apoptosis, and protect neurons from cypermethrin-induced oxidative insult. The protective mechanism exerted by proanthocyanidins against cypermethrin-induced neurotoxicity is negatively regulate rather than activate the Nrf2/ARE signaling pathway to maintain intracellular homeostasis.


Biodegradation competence of Streptomyces toxytricini D2 isolated from leaves surface of the hybrid cotton crop against β cypermethrin

Kanda Whangchai, Tran Van Hung, Sarah Al-Rashed, Mathiyazhagan Narayanan, Sabariswaran Kandasamy, Arivalagan Pugazhendhi
PMID: 34088080   DOI: 10.1016/j.chemosphere.2021.130152

Abstract

The frequent application of β cypermethrin in farming activity, causing severe soil and water contamination. Thus, finding a suitable microbial agent to degrade the toxic pesticide into less or nontoxic components is vital. Hence, β cypermethrin-resistant predominant bacteria from the pesticide-exposed surface of cotton leaves were isolated and optimized the growth conditions required for the significant degradation of β cypermethrin. Six dominant bacterial cultures were isolated from pesticide exposed cotton leaf samples, and among them, COL3 showed better tolerance to 6% of β cypermethrin than others. This COL3 was identified as Streptomyces toxytricini D2 through the 16S rRNA analysis. The suitable growth requirements of S. toxytricini D2 were optimized with various essential growth parameters to degrade β cypermethrin and the results showed that a significant degradation of β cypermethrin was observed at 35 °C, pH 8.0, 1.5% of inoculum, and nutritional factors like glycerol (20 mg L
), ammonium sulfate (15 mg L
), and calcium phosphates (10 mg L
) were served as better carbon, nitrogen, and phosphate sources respectively. The degradation percentage and half-life of β cypermethrin were calculated as 80.71 ± 1.17% and 48.15 h respectively by S. toxytricini D2. The GC-MS analysis results showed that S. toxytricini D2 effectively degraded the β cypermethrin into 5 components such as methyl salicylate, phenol, phthalic acid, 3-phenoxy benzaldehyde, and 3-PBA. This is the first report, revealed that the S. toxytricini D2 belongs to the Actinobacteria has the potential to degrade the β cypermethrin into less or nontoxic metabolites under optimized conditions.


[Study on the mechanism of resistance to cypermethrin in

F Y Liu, Q Zhang, X X Guo, X Song, C X Zhang
PMID: 34008367   DOI: 10.16250/j.32.1374.2020347

Abstract

To compare the differentially expressed proteins between cypermethrin-resistant and -sensitive
, so as to unravel the mechanism underlying the resistance to cypermethrin in
.
A quantitative proteomic analysis was performed among cypermethrin-sensitive and -resistant isolates of
using isobaric tags for relative and absolute quantification (iTRAQ) labeling coupled with liquid chromatography with tandem mass spectrometry (LC-MS/MS).
A total of 164 differentially expressed proteins were identified between cypermethrin-sensitive and -resistant isolates of
, including 54 up-regulated proteins and 110 down-regulated proteins. A large number of cuticular proteins, larval cuticular proteins, pupal cuticular proteins and cuticular structural constituent proteins, which are associated with cytoskeletal structure and components, were differentially expressed between cypermethrin-sensitive and -resistant isolates of
. Thirteen proteins, which were involved in energy production and conversion, translation, ribosomal structure and biogenesis, lipid transport and metabolism, post-translational modification, protein turnover, chaperones, cytoskeleton and intracellular transportation, were validated to be differentially expressed between cypermethrin-sensitive and -resistant isolates of
, which may serve as potential markers of cypermethrin resistance.
Multiple insecticide resistance mechanisms contribute to the resistance to cypermethrin in
, including cuticular resistance and metabolic resistance, and the cuticular protein genes and cytochrome P450 enzymes may play an important role in the resistance of
to cypermethrin.


Toxic effects of chlorpyrifos, cypermethrin and glyphosate on the non-target organism Selenastrum capricornutum (Chlorophyta)

Carolina Fernández, Viviana Asselborn, Elisa R Parodi
PMID: 34378759   DOI: 10.1590/0001-3765202120200233

Abstract

The toxic effects of the insecticides chlorpyrifos and cypermethrin, and the herbicide glyphosate on the growth, biovolume and ultrastructure of the green microalgae Selenastrum capricornutum were evaluated. Concentrations between 9.37-150 mg L-1 of chlorpyrifos, 3.12-100 mg L-1 of cypermethrin and 4.7-60 mg L-1 of glyphosate were assayed along with a control culture. The assayed concentrations were prepared using commercial formulations. After 48 h all tested concentrations of the three pesticides reduced significantly the population growth. The 96 h effective concentration 50 (EC50) was 14.45 mg L-1 for chlorpyrifos, 12.37 mg L-1 for cypermethrin and 15.60 mg L-1 for glyphosate. Cells exposed to the three pesticides showed an increase in the cellular size related to the increase in pesticide concentration and exposure time. The most significant damages observed on the ultrastructure of cells exposed to the three pesticides included thylakoids and mitochondria disruption, formation of electrodense bodies, accumulation of lipids and increase in the size and number of starch granules. The present study demonstrates that the effects of pesticides also extend to non-target organisms having significant ecological implications.


Effects of Cd

Wenqi Jiang, Guojun Yao, Xu Jing, Xueke Liu, Donghui Liu, Zhiqiang Zhou
PMID: 33884551   DOI: 10.1007/s11356-021-13929-z

Abstract

Heavy metals may coexist with pesticides in farmland through wastewater irrigation, application of pesticides and chemical fertilizers, or unappropriated waste disposal. Heavy metals are toxic to soil microorganism, which may influence the environmental behavior of pesticides subsequently. In this study, the influence of Cd
and Pb
on the degradation of α-cypermethrin and its metabolites, 3-phenoxphenoxybenzoic acid (3-PBA) and 3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA), were investigated through soil incubation experiment. It was found heavy metals like Cd
and Pb
will inhibit the degradation of α-cypermethrin, especially at high concentrations. Pb
has a stronger inhibitory effect on the degradation of α-cypermethrin than Cd
in the same concentration. With the presence of 10 mg/kg Pb
, the half-life of α-cypermethrin increased from 41.1 to 99.9 days, even the half-life was 129.3 days with 50 mg/kg of Pb
. Besides, heavy metals influenced the chiral selective degradation of α-cypermethrin. The enantiomer fraction was near 0.5 when 10 mg/kg of heavy metals existed. Furthermore, the adverse effects of heavy metals on soil urease, catalase, and sucrase activity were assayed. In tested concentrations (10 and 50 mg kg
), the heavy metals result in strong inhibition of the activity of the enzymes present on soil, jeopardizing the biodegradation by the microbiome and which may inhibit the degradation of α-cypermethrin.


Comparative sensitivity of Neoseiulus cucumeris and its prey Tetranychus cinnabarinus, after exposed to nineteen pesticides

Shenhang Cheng, Ronghua Lin, Yong You, Tao Lin, Zhaohua Zeng, Caihong Yu
PMID: 33864981   DOI: 10.1016/j.ecoenv.2021.112234

Abstract

The toxicity tests of nineteen commonly used pesticides were carried out to compare the sensitivity differences between predatory mite Neoseiulus cucumeris and its prey Tetranychus cinnabarinus by a "leaf spray method" in laboratory microcosms. For two avermectins, emamectin benzoate and abamectin, exhibited high bioactivity against T. cinnabarinusf with LR
values of 0.04 and 0.05 g a.i./ha, respectively, but these two insecticides showed the opposite toxic effects to N. cucumeris. These two agents showed strong selectivity for the two test species with Selective Toxicity Rate (STR) values of 950 and 620, respectively. However, for five neonicotinoids, the LR50s of dinotefuran, thiamethoxam, imidacloprid, and acetamiprid were all greater than the recommended rates in the field except for clothianidin, and they showed no obvious toxicity difference to the two species with STR values ranging from 0.58 to 2.00. For two organophosphates, malathion is more toxic to N. cucumeris than T. cinnabarinus, however, dimethoate showed a higher toxic effect on T. cinnabarinus. In addition, the toxicity of four pyrethroids, bifenthrin, deltamethrin, cyhalothrin and gamma-cyhalothrin to N. cucumeris was higher than that of T. cinnabarinus, except for alpha-cypermethrin. For five acaricides, spirodiclofen, spirotetramat and pyridaben had no obvious selectivity to the two organisms, while diafenthiuron and chlorfenapyr were found to be highly toxic to T. cinnabarinus than N. cucumeris with STR values of 14.2 and 68.5, respectively. Thus, some pesticides above-mentioned like emamectin benzoate, abamectin, diafenthiuron and chlorfenapyr exhibited potential to be used in the management programs of T. cinnabarinus, especially in organically based production systems where there are fewer chemical control measures available, which need to combine with natural enemies to achieve the best control effect.


Efficacy of two commercial synthetic pyrethroids (cypermethrin and deltamethrin) on Amblyomma variegatum and Rhipicephalus microplus strains of the south-western region of Burkina Faso

Achille S Ouedraogo, Olivier M Zannou, Abel S Biguezoton, Kouassi Yao Patrick, Adrien M G Belem, Souaibou Farougou, Marinda Oosthuizen, Claude Saegerman, Laetitia Lempereur
PMID: 34258641   DOI: 10.1007/s11250-021-02849-2

Abstract

Since 2011, period of the livestock invasion by the cattle tick Rhipicephalus microplus in Burkina Faso (BF), tick-control problems were exacerbated. Based on farmer's reports, most commonly used commercial acaricides were found to be ineffective in Western South part of the country. To investigate the occurrence and extent of such acaricidal ineffectiveness, we performed the standardized larval packet test (LPT) with commercial deltamethrin (vectocid) and cypermethrin (cypertop), on two cattle tick species, the native Amblyomma variegatum and the invasive R. microplus. The resistance ratios (RR) were computed with susceptible Hounde strain of Rhipicephalus geigyi as reference. The R. microplus population showed resistance to the two acaricides tested with the highest lethal concentration (LC) values, and different resistance ratios higher than 4 (deltamethrin: RR
= 28.18 and RR
= 32.41; cypermethrin: RR
= 8.79 and RR
= 23.15). In the contrary, A. variegatum population was found to be highly susceptible to acaricides tested with low lethal concentrations and resistance ratio values (deltamethrin: RR
= 0.5 and RR
= 0.48; cypermethrin: RR
= 0.68 and RR
= 0.79). These data demonstrate high synthetic pyrethroid resistance in R. microplus strain, leading to conclude that the acaricide ineffectiveness in tick populations control remains a concern in BF.


Characterizing environmental geographic inequalities using an integrated exposure assessment

Julien Caudeville, Corentin Regrain, Frederic Tognet, Roseline Bonnard, Mohammed Guedda, Celine Brochot, Maxime Beauchamp, Laurent Letinois, Laure Malherbe, Fabrice Marliere, Francois Lestremau, Karen Chardon, Veronique Bach, Florence Anna Zeman
PMID: 33980260   DOI: 10.1186/s12940-021-00736-9

Abstract

At a regional or continental scale, the characterization of environmental health inequities (EHI) expresses the idea that populations are not equal in the face of pollution. It implies an analysis be conducted in order to identify and manage the areas at risk of overexposure where an increasing risk to human health is suspected. The development of methods is a prerequisite for implementing public health activities aimed at protecting populations.
This paper presents the methodological framework developed by INERIS (French National Institute for Industrial Environment and Risks) to identify a common framework for a structured and operationalized assessment of human exposure. An integrated exposure assessment approach has been developed to integrate the multiplicity of exposure pathways from various sources, through a series of models enabling the final exposure of a population to be defined.
Measured data from environmental networks reflecting the actual contamination of the environment are used to gauge the population's exposure. Sophisticated methods of spatial analysis are applied to include additional information and take benefit of spatial and inter-variable correlation to improve data representativeness and characterize the associated uncertainty. Integrated approaches bring together all the information available for assessing the source-to-human-dose continuum using a Geographic Information System, multimedia exposure and toxicokinetic model.
One of the objectives of the integrated approach was to demonstrate the feasibility of building complex realistic exposure scenarios satisfying the needs of stakeholders and the accuracy of the modelling predictions at a fine spatial-temporal resolution. A case study is presented to provide a specific application of the proposed framework and how the results could be used to identify an overexposed population.
This framework could be used for many purposes, such as mapping EHI, identifying vulnerable populations and providing determinants of exposure to manage and plan remedial actions and to assess the spatial relationships between health and the environment to identify factors that influence the variability of disease patterns.


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